molecular formula C16H10F2N2O2S B5809409 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide

Cat. No. B5809409
M. Wt: 332.3 g/mol
InChI Key: GRZWXAFIZZTGCZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide, also known as DFTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTA is a thiazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide exerts its anti-cancer activity by inhibiting the expression of various oncogenes and inducing the expression of tumor suppressor genes. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in lab experiments include its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and its ability to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. However, the limitations of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide. One potential direction is to investigate the use of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in combination with other anti-cancer drugs to enhance its anti-cancer activity. Another direction is to investigate the potential of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the development of new synthesis methods for N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide could lead to increased availability and lower costs, making it more accessible to researchers.

Synthesis Methods

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the condensation reaction of 2,4-difluoroaniline with thiosemicarbazide, followed by cyclization with α-bromo-2-furoylacrylamide. Another method involves the reaction of 2,4-difluoroaniline with thiosemicarbazide and then with 2-furoyl chloride. Both methods have been reported to yield N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide with high purity and yield.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has shown promising results in various scientific research applications. In the field of cancer research, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit potent anti-cancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(E)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S/c17-10-3-5-12(13(18)8-10)14-9-23-16(19-14)20-15(21)6-4-11-2-1-7-22-11/h1-9H,(H,19,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZWXAFIZZTGCZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.